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Executive Summary
Adagrasib (tradename Krazati™) is a potent, selective, and irreversible inhibitor of the KRAS

G12C mutant protein, a key oncogenic driver in various solid tumors.[1] This document

provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of

adagrasib, compiled from publicly available data, including regulatory reviews and clinical trial

publications. The information presented herein is intended to serve as a technical resource for

researchers, scientists, and drug development professionals. Adagrasib has demonstrated

promising clinical activity but is also associated with a manageable yet notable adverse event

profile, primarily featuring gastrointestinal and hepatic toxicities.

Mechanism of Action and Signaling Pathway
Adagrasib exerts its therapeutic effect by covalently binding to the cysteine residue of the

KRAS G12C mutant protein.[1] This locks the protein in an inactive, GDP-bound state, thereby

inhibiting downstream signaling through critical pro-proliferative pathways, most notably the

MAP kinase (MAPK/ERK) and PI3K/AKT pathways.[2] The constitutive activation of these

pathways, driven by the KRAS G12C mutation, is a hallmark of tumorigenesis in affected

cancers.[2] By blocking these signals, adagrasib effectively curtails tumor cell growth and

survival.
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Caption: Adagrasib Mechanism of Action on the KRAS Signaling Pathway.
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Non-Clinical Safety and Toxicity
A series of in vitro and in vivo studies were conducted to characterize the non-clinical safety

profile of adagrasib.

In Vitro Toxicology
Assay Type Key Findings

Genotoxicity
Adagrasib was found to lack genotoxic activity.

[3]

hERG Potassium Channel Assay

Adagrasib inhibited hERG potassium channel

currents with an IC50 of 3.8 μM. This

concentration is approximately 48-fold higher

than the human free steady-state Cmax at the

recommended clinical dose, suggesting a low

risk of QTc prolongation via this mechanism.[3]

Cell Viability

In KRAS G12C-mutant cell lines, adagrasib

demonstrated potent inhibition of cell viability

with IC50 values ranging from 0.2 to 1042 nM.

In contrast, non-KRAS G12C-mutant cell lines

had IC50 values greater than 3000 nM,

indicating high selectivity.[3]

In Vivo Toxicology
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Study Type Species Key Findings

Repeat-Dose Toxicology Rat, Dog

Findings suggested potential

effects on male and female

fertility. Common target organs

for toxicity included the heart,

spleen, lung, and bone

marrow, with phospholipidosis

being a common finding.[4]

Embryo-Fetal Development Rat

At a dose of 270 mg/kg,

maternal toxicity was

observed, including significant

reductions in body weight, food

consumption, and gravid

uterus weight. Skeletal

malformations and

developmental variations were

noted in fetuses at this

maternally toxic dose.[3]

Xenograft Tumor Models Mouse

Adagrasib was generally well-

tolerated at efficacious doses

(e.g., 100 mg/kg twice daily)

with minimal signs of overt

toxicity or animal weight loss.

[5] It demonstrated significant

tumor regression in various

KRAS G12C-positive patient-

or cell-derived tumor models.

[4]

Clinical Safety and Tolerability
The clinical safety profile of adagrasib has been primarily characterized in the KRYSTAL clinical

trial program. The data below is largely from the KRYSTAL-1 study in patients with KRAS

G12C-mutated solid tumors.
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Common Adverse Reactions
The most frequently reported treatment-related adverse events (TRAEs) are summarized

below.

Adverse Reaction Any Grade (%) Grade 3-4 (%)

Nausea 89% 9%

Diarrhea 89% 9%

Vomiting 89% 9%

Fatigue 41.3% -

Musculoskeletal Pain - -

Hepatotoxicity (ALT/AST

increase)
37% 7%

Renal Impairment - -

Edema - -

Dyspnea - -

Decreased Appetite - -

Data compiled from multiple sources reflecting the pooled safety population.[6][7]

Serious Adverse Reactions and Dose Modifications
Serious adverse reactions have been reported, including:

Gastrointestinal: Severe reactions can occur, including gastrointestinal bleeding, obstruction,

and colitis.[7]

Hepatotoxicity: Drug-induced liver injury has been reported.[2]

Interstitial Lung Disease (ILD)/Pneumonitis: This has been observed in patients treated with

adagrasib.
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QTc Interval Prolongation: Adagrasib can cause a concentration-dependent increase in the

QTc interval.

TRAEs led to dose reductions in approximately 52% of patients and dose interruptions in 61%

of patients in the KRYSTAL-1 NSCLC cohort.[8] The most common reasons for dose

modification were gastrointestinal toxicities, hepatic enzyme increases, and fatigue.[8]

Experimental Protocols and Workflows
Non-Clinical Safety Assessment Workflow
The following diagram illustrates a typical workflow for non-clinical safety assessment of a

small molecule inhibitor like adagrasib.
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Caption: General workflow for preclinical safety evaluation.
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Bacterial Reverse Mutation (Ames) Test Protocol Outline
The Ames test is a standard assay to assess the mutagenic potential of a chemical. While the

specific protocol for adagrasib is not publicly detailed, a general methodology is as follows:

Strains: Multiple histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535) and a tryptophan-auxotrophic strain of Escherichia coli (e.g., WP2 uvrA) are used to

detect different types of point mutations.[9]

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect mutagens that require metabolic

activation.[9]

Procedure:

The bacterial strains are exposed to various concentrations of adagrasib on agar plates

with a minimal amount of histidine (or tryptophan).

This minimal amount allows for a few cell divisions, which is necessary for mutations to be

expressed.

The plates are incubated for 48-72 hours at 37°C.[10]

Endpoint: The number of revertant colonies (colonies that have mutated back to a state

where they can synthesize their own histidine/tryptophan) is counted. A significant, dose-

dependent increase in the number of revertant colonies compared to the negative control

indicates mutagenic potential.[10]

hERG Assay Protocol Outline
The hERG assay is crucial for assessing the risk of drug-induced cardiac arrhythmias

(Torsades de Pointes).

System: The assay typically uses a mammalian cell line (e.g., HEK293) stably expressing

the hERG potassium channel.

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard.
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Procedure:

Cells are exposed to a range of adagrasib concentrations.

A specific voltage pulse protocol is applied to elicit hERG channel currents.[11] For

example, cells are held at a potential of -80 mV, then depolarized to +60 mV to inactivate

the channels, followed by repolarization to elicit a tail current.[11]

The current is measured before and after the application of the test compound.

Endpoint: The concentration-dependent inhibition of the hERG current is determined, and an

IC50 value is calculated. This value is then compared to the expected clinical plasma

concentrations to assess the safety margin.

Phase I Clinical Trial Design
The initial clinical evaluation of adagrasib followed a standard dose-escalation design to

determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
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Caption: Typical Phase I dose-escalation and expansion trial design.
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Conclusion
Adagrasib has a well-characterized safety and toxicity profile. Its mechanism of action provides

a strong rationale for its use in KRAS G12C-mutated cancers. The non-clinical data indicated a

lack of genotoxicity but highlighted potential risks related to fertility and embryo-fetal

development at high doses. The clinical safety profile is marked by frequent, mostly low-grade,

gastrointestinal and constitutional symptoms, along with a notable risk of hepatotoxicity and

QTc prolongation that require careful monitoring and management. Dose modifications are a

common and effective strategy for managing treatment-related adverse events, allowing many

patients to continue therapy. This comprehensive profile is essential for informing ongoing

research, clinical use, and the development of future combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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